![molecular formula C10H11ClF3NO B13037592 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C10H11ClF3NO. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and an amino alcohol moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-(trifluoromethyl)benzaldehyde and a suitable amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino alcohol group, potentially forming secondary or tertiary amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaOH). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or methanol.
Applications De Recherche Scientifique
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino alcohol moiety allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of specific biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL can be compared with similar compounds such as:
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanol: This compound lacks the additional carbon in the propanol chain, affecting its chemical reactivity and biological activity.
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]butan-2-OL: The extended carbon chain in this compound may influence its solubility and interaction with biological targets.
1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]methanol:
Propriétés
Formule moléculaire |
C10H11ClF3NO |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
Clé InChI |
XOKSOWRYJFLXDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


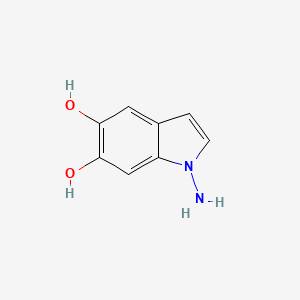
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
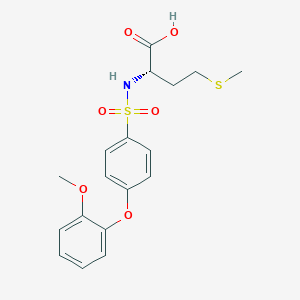
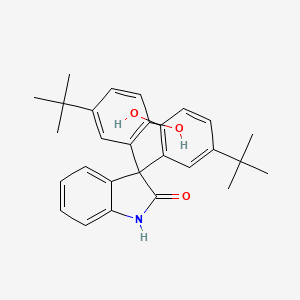
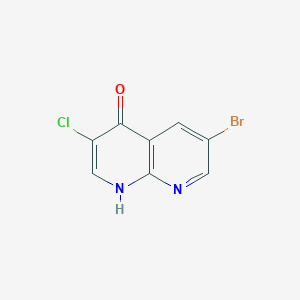
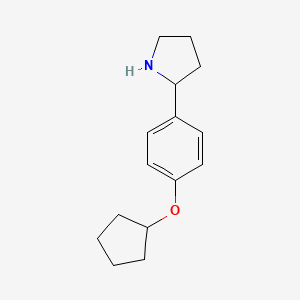
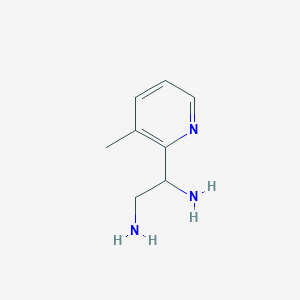

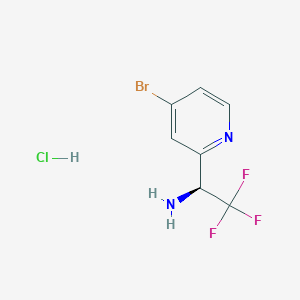
![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
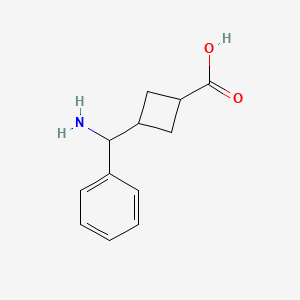

![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)

